mGluR2 agonist 1

Neuroscience GPCR pharmacology CNS drug discovery

Researchers studying mGluR2-specific signaling face confounding effects when using dual mGlu2/3 agonists. mGluR2 agonist 1 (Compound 5b) addresses this with >15-fold selectivity for mGluR2 over mGluR3, enabling unambiguous attribution of effects to mGluR2 in CNS disorder models. Key benefits: - >3500-fold potency increase vs L-CCG-II for SAR benchmarking - >60-fold selectivity over group I mGluRs for clean phenotypic screening - Conformationally restricted cyclopropane scaffold ensures consistent batch quality. Supplied with analytical data for immediate research use.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
Cat. No. B12371798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR2 agonist 1
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC1(CC1C(C(=O)O)N)C(=O)O
InChIInChI=1S/C7H11NO4/c1-7(6(11)12)2-3(7)4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7+/m0/s1
InChIKeyYOXCBSSHQBVZCD-VJJSXZLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGluR2 Agonist 1: Potent and Selective Tool Compound for Metabotropic Glutamate Receptor 2


mGluR2 agonist 1, also known as Compound 5b, is a conformationally restricted cyclopropane-containing glutamate analog that functions as a potent and selective orthosteric agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) [1]. It belongs to the class of group II metabotropic glutamate receptor (mGluR) agonists but distinguishes itself through significant selectivity for mGluR2 over mGluR3 and other mGluR subtypes [1]. The compound was designed and characterized as a tool compound for investigating mGluR2-specific signaling pathways in central nervous system (CNS) disorders [1].

Why Generic mGluR2/3 Agonists Cannot Substitute for mGluR2 Agonist 1


Generic group II mGluR agonists, such as LY354740 and LY379268, activate both mGluR2 and mGluR3 with relatively balanced or overlapping potencies, which can confound data interpretation in experiments designed to dissect mGluR2-specific versus mGluR3-mediated effects [1]. Furthermore, mGluR2 and mGluR3 exhibit distinct neuroanatomical distributions and functional roles; mGluR2 is primarily presynaptic and regulates glutamate release, whereas mGluR3 is found both pre- and postsynaptically and on glial cells, contributing to neuroprotection and synaptic plasticity [2]. Substituting a selective mGluR2 agonist with a dual mGluR2/3 agonist in a research study may therefore introduce unintended mGluR3-mediated confounding variables, reducing the validity of conclusions regarding mGluR2's specific contributions to disease pathology or therapeutic response [1][2].

mGluR2 Agonist 1: Quantitative Differentiation from Comparator Compounds


mGluR2 vs mGluR3 Selectivity: mGluR2 Agonist 1 Demonstrates Superior Subtype Discrimination Compared to Classic mGlu2/3 Agonists

mGluR2 agonist 1 (Compound 5b) exhibits ~15-fold selectivity for mGluR2 over mGluR3 in functional IP-One assays, whereas the classic mGlu2/3 agonists LY354740 and LY379268 display only ~5-fold and ~1.7-fold selectivity, respectively, between these two closely related subtypes [1][2][3]. This quantitative difference in selectivity profile is critical for experiments requiring mGluR2-specific activation without significant mGluR3 engagement.

Neuroscience GPCR pharmacology CNS drug discovery

Broad Subtype Selectivity: mGluR2 Agonist 1 Exhibits >60-Fold Selectivity Over Group I mGluRs

mGluR2 agonist 1 demonstrates >60-fold selectivity for mGluR2 over group I mGluR subtypes (mGluR1 and mGluR5) and >25-fold selectivity over group III subtypes (mGluR4, mGluR6, mGluR7, mGluR8) [1]. In contrast, the structurally related parent compound L-CCG-II (lacking the methyl group present in mGluR2 agonist 1) is essentially inactive at mGluR2, highlighting the critical role of the methyl substituent in conferring both potency and selectivity [1].

GPCR selectivity profiling mGluR pharmacology Off-target minimization

Functional Potency: mGluR2 Agonist 1 Acts as a Full Agonist with Nanomolar Potency, Distinct from Partial Agonists

mGluR2 agonist 1 (Compound 5b) functions as a full agonist at mGluR2 with an EC50 of 82 nM in the IP-One functional assay [1]. This contrasts with other mGluR2 tool compounds that exhibit partial agonist activity or lower maximal efficacy. For context, the classic mGlu2/3 agonist LY404039 displays slightly lower binding affinity (Ki = 149 nM at human mGluR2) and is ~2-5-fold less potent than LY354740 in functional assays [2]. The full agonist profile of mGluR2 agonist 1 ensures maximal receptor activation in experimental systems, which is essential for studying mGluR2-mediated signaling in conditions where partial agonism might produce suboptimal or variable responses.

GPCR functional assay Agonist efficacy mGluR2 activation

Recommended Applications for mGluR2 Agonist 1 Based on Quantitative Differentiation


Dissecting mGluR2-Specific Signaling in Neuropsychiatric Disorder Models

mGluR2 agonist 1 is optimally suited for studies requiring selective activation of mGluR2 without confounding mGluR3 engagement, such as investigations into the role of presynaptic mGluR2 autoreceptors in regulating glutamate release in anxiety, depression, or schizophrenia models [1]. The compound's ~15-fold selectivity over mGluR3 enables researchers to attribute observed behavioral or electrophysiological effects specifically to mGluR2 modulation, a critical advantage over dual mGlu2/3 agonists like LY354740 or LY379268 [1][2].

Probing mGluR2-Selective Modulation of 5-HT2A Receptor Heterodimers

mGluR2 forms functional heterodimers with the 5-HT2A serotonin receptor, and activation of mGluR2 inhibits 5-HT2A-mediated hallucinogenic signaling [3]. mGluR2 agonist 1's high selectivity over mGluR3 and other mGluR subtypes makes it an ideal tool for dissecting the mGluR2-specific contribution to this heterodimer complex, avoiding potential confounding effects from mGluR3 activation which may have distinct modulatory influences [1][3].

SAR Studies of mGluR2 Orthosteric Binding Pocket

The >3500-fold increase in mGluR2 potency observed for mGluR2 agonist 1 (Compound 5b) relative to its parent analog L-CCG-II provides a valuable benchmark for structure-activity relationship (SAR) studies focused on the mGluR2 orthosteric binding site [1]. The compound's conformationally restricted cyclopropane scaffold and methyl substitution offer a defined chemical probe for computational modeling and rational design of next-generation mGluR2-selective ligands [1].

Comparative Pharmacological Profiling of mGluR2 Tool Compounds

mGluR2 agonist 1 serves as a reference standard for benchmarking the selectivity and potency of novel mGluR2 modulators, including positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) [1][2]. Its well-characterized selectivity profile (>60-fold over group I, >25-fold over group III) provides a quantitative comparator for assessing off-target activity of new chemical entities targeting mGluR2 [1].

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